N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a methoxybenzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide typically involves the condensation of β-dicarbonyl compounds with amines. One method involves the use of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation . This method yields the desired compound in moderate yield and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and indole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent for synthesizing novel bioactive pyrimidine derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide involves its interaction with specific molecular targets. The pyrimidine and indole moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and indole derivatives, such as:
4,6-Dimethyl-2-pyrimidinamine: A simpler pyrimidine derivative with similar biological activities.
Indole-3-carbinol: An indole derivative known for its anticancer properties.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A compound with a similar pyrimidine structure but different functional groups. N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide stands out due to its unique combination of pyrimidine, indole, and methoxybenzamide groups, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C26H28N6O3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-methoxybenzamide |
InChI |
InChI=1S/C26H28N6O3/c1-16-13-17(2)30-26(29-16)32-25(31-24(33)20-7-5-6-8-23(20)35-4)27-12-11-18-15-28-22-10-9-19(34-3)14-21(18)22/h5-10,13-15,28H,11-12H2,1-4H3,(H2,27,29,30,31,32,33) |
InChI Key |
ZBPVDNTXOROCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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